AS-604850

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AS-604850 is a selective and ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound has shown significant selectivity, being over 30-fold more selective for PI3Kγ than for PI3K delta and PI3K beta, and 18-fold more selective than for PI3K alpha . It is primarily used in scientific research to study the PI3Kγ pathway and its implications in various biological processes.

Métodos De Preparación

The synthesis of AS-604850 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its selectivity and activity. The synthetic route typically involves the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Introduction: Specific functional groups are introduced to enhance the selectivity and activity of the compound. This often involves the use of reagents such as fluorinating agents and thiazolidinedione derivatives.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level

Análisis De Reacciones Químicas

Oxidation Reactions

The thiazolidinedione ring in AS-604850 can undergo oxidation, yielding sulfoxide or sulfone derivatives. This reactivity is consistent with similar thiazolidinedione compounds. Potential oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) in acidic conditions

-

Potassium permanganate (KMnO₄) under aqueous or organic solvents

| Oxidation Pathway | Expected Products | Reagents | Solvent |

|---|---|---|---|

| Sulfoxide Formation | This compound sulfoxide | H₂O₂ | Acetic acid |

| Sulfone Formation | This compound sulfone | KMnO₄ | Water/EtOH |

Substitution Reactions

The benzodioxole group’s oxygen atoms may act as nucleophilic sites, enabling substitution reactions. For example:

-

Electrophilic substitution at oxygen positions with alkyl halides (e.g., CH₃I) in polar aprotic solvents like DMF.

-

Nucleophilic substitution with amines (e.g., NH₂CH₃) under basic conditions.

| Substitution Type | Reagents | Products | Solvent |

|---|---|---|---|

| Electrophilic | CH₃I, K₂CO₃ | Alkylated benzodioxole | DMF |

| Nucleophilic | NH₂CH₃, NaH | Aminated benzodioxole | DMSO |

Stability and Solubility

This compound’s solubility in DMSO (57 mg/mL) and ethanol (5 mg/mL) suggests compatibility with polar aprotic or protic solvents. Its stability under room-temperature storage implies resistance to spontaneous degradation, though prolonged exposure to oxidizing agents may alter stability.

Biological Interactions and Implications

This compound’s chemical structure enables selective binding to PI3Kγ, a key enzyme in inflammatory signaling pathways. Its difluoro-benzodioxole group forms hydrogen bonds with Asp787 and Lys779 residues in the PI3Kγ active site , which may influence its reactivity in biological milieus.

Aplicaciones Científicas De Investigación

Immunology and Inflammation

AS-604850 has demonstrated efficacy in modulating immune responses in various models:

- Experimental Autoimmune Encephalomyelitis (EAE) :

- In EAE mouse models, this compound treatment led to a significant reduction in leukocyte infiltration into the central nervous system, decreased clinical symptoms, and increased myelination .

- A study showed that administering this compound at a dose of 7.5 mg/kg/day effectively alleviated symptoms associated with EAE, highlighting its potential for treating autoimmune diseases .

Cancer Research

The compound has been investigated for its role in cancer therapy:

- Pancreatic Carcinogenesis :

Cardiovascular Studies

This compound's effects on ischemia-reperfusion injury have been explored:

- In models of acute myocardial infarction, the compound was found to blunt protective effects on cardiac function when administered during ischemic preconditioning, indicating its role in cardiac signaling pathways .

Data Tables

Case Studies

- EAE Model Study :

- Cancer Study :

Mecanismo De Acción

AS-604850 exerts its effects by selectively inhibiting the activity of PI3KγBy preventing the activation of these signaling pathways, this compound can modulate various cellular processes, including cell migration, survival, and inflammation . The compound specifically targets the PI3Kγ isoform, which is predominantly expressed in immune cells and plays a crucial role in inflammatory responses.

Comparación Con Compuestos Similares

AS-604850 is unique in its high selectivity for PI3Kγ compared to other PI3K isoforms. Similar compounds include:

AS-605240: Another selective PI3Kγ inhibitor with higher potency but similar selectivity profile.

Wortmannin: A non-selective PI3K inhibitor that targets multiple PI3K isoforms but lacks the specificity of this compound.

This compound’s uniqueness lies in its ability to selectively inhibit PI3Kγ without significantly affecting other PI3K isoforms, making it a valuable tool for studying the specific role of PI3Kγ in various biological processes .

Propiedades

Fórmula molecular |

C11H5F2NO4S |

|---|---|

Peso molecular |

285.23 g/mol |

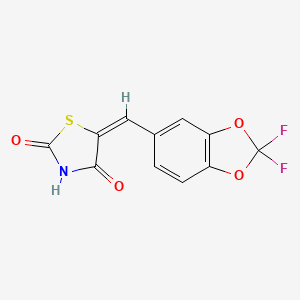

Nombre IUPAC |

(5E)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C11H5F2NO4S/c12-11(13)17-6-2-1-5(3-7(6)18-11)4-8-9(15)14-10(16)19-8/h1-4H,(H,14,15,16)/b8-4+ |

Clave InChI |

SRLVNYDXMUGOFI-XBXARRHUSA-N |

SMILES isomérico |

C1=CC2=C(C=C1/C=C/3\C(=O)NC(=O)S3)OC(O2)(F)F |

SMILES canónico |

C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F |

Pictogramas |

Irritant |

Sinónimos |

5-(2,2-difluorobenzo(1,3)dioxol-5-ylmethylene)thiazolidine-2,4-dione AS 604850 AS-604850 AS604850 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.